1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one
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Overview
Description
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a methyl group at the 1-position and a pyridin-2-yl group at the 3-position
Preparation Methods
The synthesis of 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and sulfonyl chlorides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-Methyl-3-(pyridin-2-yl)quinolin-4(1H)-one can be compared to other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have shown diverse biological activities.
Pinacol boronic esters: While structurally different, these compounds are valuable in organic synthesis and share some common reaction pathways.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
62878-02-8 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-pyridin-2-ylquinolin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-17-10-12(13-7-4-5-9-16-13)15(18)11-6-2-3-8-14(11)17/h2-10H,1H3 |
InChI Key |
DZPNURLBFLNBNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Origin of Product |
United States |
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